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Compound of Interest

Compound Name: Fortuneine

Cat. No.: B15590527

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Fortuneine, a homoerythrina alkaloid isolated from the medicinal plant Cephalotaxus fortunei,
represents a class of natural products with significant interest in the scientific community.
Understanding the precise chemical structure and spectroscopic properties of Fortuneine is
fundamental for its potential development as a therapeutic agent. This technical guide provides
a structured overview of the available spectroscopic data for Fortuneine, focusing on Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of
publicly accessible primary spectral data, this guide synthesizes information from established
chemical databases and related literature on homoerythrina alkaloids to present a
comprehensive analytical profile.

Chemical Profile of Fortuneine

Before delving into the spectroscopic data, it is essential to establish the fundamental chemical
identity of Fortuneine.
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Property Value

(5a,11p)-4,5,17-trimethoxy-11-
Chemical Name azatetracyclo[9.7.0.0%,14.02,’]octadeca-
2(7),3,5,13,15-pentaene

Molecular Formula C20H25NO3

Molecular Weight 327.42 g/mol

CAS Number 87340-25-8

Class Homoerythrina Alkaloid
Source Cephalotaxus fortunei

Spectroscopic Data

A thorough search of available scientific literature and chemical databases did not yield
specific, publicly accessible primary H NMR, 13C NMR, or mass spectra for Fortuneine. The
original isolation of Fortuneine was reported by G.E. Ma, R.T. Lu, and C.E. Song in Acta
Pharmaceutica Sinica in 1984. However, the detailed spectroscopic data from this publication
is not readily available in online scientific repositories.

Therefore, the following sections on NMR and Mass Spectrometry are based on the general
characteristics of the homoerythrina alkaloid scaffold and data from closely related analogues.
This information provides a predictive framework for the expected spectroscopic features of
Fortuneine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic
molecules. For a molecule with the complexity of Fortuneine, a combination of 1D (*H, 13C)
and 2D (COSY, HSQC, HMBC) NMR experiments would be required for complete structural
assignment.

Expected *H NMR Spectral Features:

The proton NMR spectrum of Fortuneine is expected to exhibit signals corresponding to:
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e Aromatic Protons: Signals in the aromatic region (typically o 6.5-8.0 ppm) arising from the
protons on the substituted benzene ring.

» Olefinic Protons: Resonances in the olefinic region (typically & 5.0-6.5 ppm) from the protons
on the double bonds within the tetracyclic system.

» Methine and Methylene Protons: A complex series of signals in the aliphatic region (typically
0 1.5-4.5 ppm) corresponding to the protons of the fused ring system. The chemical shifts
and coupling patterns of these protons would provide crucial information about the
stereochemistry of the molecule.

o Methoxy Protons: Sharp singlet signals (typically & 3.5-4.0 ppm), each integrating to three
protons, corresponding to the three methoxy groups.

Expected 13C NMR Spectral Features:
The carbon-13 NMR spectrum would complement the *H NMR data and is expected to show:
» Aromatic and Olefinic Carbons: Signals in the downfield region (typically 4 100-160 ppm).

» Aliphatic Carbons: Resonances in the upfield region (typically & 20-80 ppm) for the methine
and methylene carbons of the tetracyclic core.

e Methoxy Carbons: Signals around & 55-60 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate
mass of the molecular ion, confirming the elemental composition of C20H2sNOs. Electron
ionization (EI) or electrospray ionization (ESI) are common techniques used for the analysis of
such alkaloids.

Expected Mass Spectrum Features:

e Molecular lon Peak: A prominent peak at m/z [M]* or [M+H]* corresponding to the molecular
weight of Fortuneine (327.42).
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» Fragmentation Pattern: The fragmentation pattern in the mass spectrum would be
characteristic of the homoerythrina alkaloid skeleton. Common fragmentation pathways for
this class of compounds involve retro-Diels-Alder reactions and the loss of substituents,
providing valuable structural information.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of Fortuneine would
typically involve the following steps.

Sample Preparation

 NMR Spectroscopy: A sample of pure Fortuneine (typically 1-10 mg) would be dissolved in
a deuterated solvent (e.g., CDCls, CD30D) in a 5 mm NMR tube. The choice of solvent
depends on the solubility of the compound and the desired resolution of the spectra.

o Mass Spectrometry: For ESI-MS, a dilute solution of Fortuneine in a suitable solvent (e.qg.,
methanol, acetonitrile) would be prepared. For EI-MS, the sample would be introduced
directly into the ion source.

Instrumentation and Data Acquisition

* NMR Spectroscopy: 1D and 2D NMR spectra would be recorded on a high-field NMR
spectrometer (e.g., 400 MHz or higher). Standard pulse sequences for 'H, 13C, DEPT, COSY,
HSQC, and HMBC experiments would be utilized.

o Mass Spectrometry: High-resolution mass spectra would be obtained using a time-of-flight
(TOF) or Orbitrap mass analyzer coupled to an appropriate ionization source.

The workflow for the isolation and structural elucidation of a natural product like Fortuneine is
a systematic process.

Animal Studies

In Vitro Assays Cell-Based Assays
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 To cite this document: BenchChem. [Spectroscopic Data of Fortuneine: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590527#spectroscopic-data-of-fortuneine-nmr-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b15590527#spectroscopic-data-of-fortuneine-nmr-mass-spec
https://www.benchchem.com/product/b15590527#spectroscopic-data-of-fortuneine-nmr-mass-spec
https://www.benchchem.com/product/b15590527#spectroscopic-data-of-fortuneine-nmr-mass-spec
https://www.benchchem.com/product/b15590527#spectroscopic-data-of-fortuneine-nmr-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15590527?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

